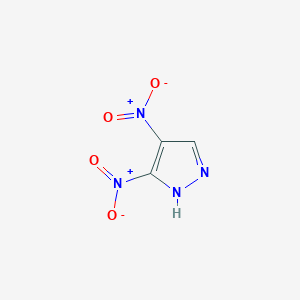

3,4-dinitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dinitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)2-1-4-5-3(2)7(10)11/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMCBBMNFIAYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394372 | |

| Record name | 3,4-dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38858-92-3 | |

| Record name | 3,4-dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dinitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-dinitro-1H-pyrazole: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dinitro-1H-pyrazole is a heterocyclic organic compound that has garnered significant interest primarily as a high-energy density material. Its molecular architecture, featuring a pyrazole ring heavily substituted with nitro groups, confers a unique combination of energetic performance and thermal stability. While the pyrazole scaffold is a common motif in many pharmacologically active compounds, the focus of this technical guide is on the chemical synthesis, physicochemical properties, and energetic characteristics of this compound. This document aims to provide a comprehensive resource for researchers and scientists in the fields of energetic materials and synthetic chemistry. Professionals in drug development may also find the synthetic methodologies and characterization techniques for nitroaromatic compounds of relevance.

Chemical Structure and Properties

This compound (DNP) is a white to pale yellow crystalline solid. The molecule consists of a five-membered pyrazole ring with two nitro functional groups attached to adjacent carbon atoms.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₂N₄O₄ | [1][2] |

| Molecular Weight | 158.07 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 85-87 °C | [1] |

| Density | 1.82 g/cm³ | |

| Decomposition Temperature | 275 °C | [3] |

Energetic Properties

The energetic properties of this compound make it a compound of interest for applications in explosives and propellants. A compilation of its key energetic parameters is provided in Table 2.

| Property | Value | Reference |

| Heat of Detonation | 4326 kJ/kg | [4] |

| Detonation Velocity | 7633 m/s | [4] |

| Detonation Pressure | 25.1 GPa | |

| Impact Sensitivity | 15 J | |

| Friction Sensitivity | 120 N |

Synthesis of this compound

The most common synthetic route to this compound involves the nitration of pyrazole. This is typically a multi-step process, as direct dinitration can be challenging to control. A general synthetic workflow is outlined below.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis from Pyrazole

The following protocol is a representative procedure for the synthesis of this compound.[3][5] Caution: This synthesis involves the use of strong acids and nitrating agents and produces an energetic material. Appropriate safety precautions, including personal protective equipment and a fume hood, are mandatory.

Step 1: N-Nitration of Pyrazole to N-Nitropyrazole

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrazole in acetic acid.

-

Prepare a nitrating mixture of nitric acid and acetic anhydride in a separate flask, cooled in an ice bath.

-

Slowly add the pyrazole/acetic acid solution to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the N-nitropyrazole.

-

Filter the solid product, wash with cold water, and dry under vacuum.

Step 2: Thermal Rearrangement to 3-Nitropyrazole

-

In a suitable solvent such as 1,2-dichlorobenzene, dissolve the N-nitropyrazole.

-

Heat the solution to reflux and maintain for several hours until the rearrangement is complete (monitor by TLC or other appropriate analytical technique).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude 3-nitropyrazole can be purified by recrystallization or column chromatography.

Step 3: C-Nitration of 3-Nitropyrazole to this compound

-

To a flask containing 3-nitropyrazole, add a mixture of concentrated sulfuric acid and nitric acid (mixed acid) at a controlled temperature (e.g., 55-60 °C).[5]

-

Stir the reaction mixture at this temperature for approximately 1 hour.[5]

-

Carefully pour the reaction mixture onto ice to precipitate the crude this compound.

-

Filter the product, wash thoroughly with water to remove residual acid, and dry.

-

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Methods

The identity and purity of this compound are typically confirmed using a variety of analytical techniques.

Experimental Protocol: Thermal Analysis (DSC/TGA)

Thermal analysis is crucial for determining the thermal stability and decomposition characteristics of energetic materials.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is recommended.

Procedure:

-

Accurately weigh a small sample (1-5 mg) of this compound into an aluminum or copper sample pan.

-

Place the sample pan and an empty reference pan into the instrument.

-

Heat the sample from ambient temperature to a final temperature above its decomposition point (e.g., 300-400 °C) at a constant heating rate (e.g., 5-20 °C/min).

-

The measurement should be conducted under an inert atmosphere, such as nitrogen, with a constant flow rate.

-

The DSC curve will indicate the melting point (endothermic peak) and the decomposition temperature (exothermic peak). The TGA curve will show the mass loss as a function of temperature.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Instrumentation: A standard FTIR spectrometer.

Procedure:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, if the instrument is equipped with an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample can be placed directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Characteristic absorption bands for the N-H, C-H, C=C, C=N, and N-O (from the nitro groups) vibrations should be observed and compared with literature values.

Logical Relationship of Structure to Properties

The properties of this compound are a direct consequence of its molecular structure. The pyrazole ring provides a stable aromatic core, while the two nitro groups are responsible for its high energy content.

Caption: Relationship between the structure and key properties of this compound.

Conclusion

This compound is a significant energetic material with a well-defined chemical structure and a set of properties that make it suitable for various high-energy applications. This guide has provided a detailed overview of its chemical structure, physicochemical and energetic properties, a representative synthesis protocol, and methods for its characterization. The information presented herein is intended to be a valuable resource for researchers and scientists working with or interested in this compound and the broader class of nitroaromatic energetic materials.

References

Technical Guide: 3,4-Dinitro-1H-pyrazole (CAS No. 38858-92-3) for Researchers and Drug Development Professionals

Dato: 30. december 2025

Abstrakt

Dette tekniske dokument giver en dybdegående gennemgang af 3,4-dinitro-1H-pyrazol, en heterocyklisk organisk forbindelse med CAS-nummer 38858-92-3.[1] Dokumentet henvender sig til forskere, videnskabsfolk og fagfolk inden for lægemiddeludvikling og dækker de fysisk-kemiske egenskaber, syntesemetoder, spektral karakterisering og potentielle anvendelser af denne forbindelse, med særligt fokus på dens relevans inden for lægemiddelforskning. Selvom 3,4-dinitro-1H-pyrazol primært er blevet undersøgt for sine energetiske egenskaber, giver den bredere farmakologiske aktivitet af pyrazolderivater anledning til at undersøge dets potentiale i en lægemiddeludviklingskontekst. Dette dokument sammenfatter de tilgængelige kvantitative data, beskriver detaljerede eksperimentelle protokoller og visualiserer nøgleprocesser for at lette en omfattende forståelse.

Introduktion

Pyrazolkernen er et fremtrædende stillads i medicinsk kemi, der findes i en række farmaceutisk aktive midler med forskellige terapeutiske anvendelser, herunder antiinflammatoriske, analgetiske, antipsykotiske og antiobesitas-lægemidler.[2] Introduktionen af nitrogrupper i pyrazolringen kan markant ændre forbindelsens elektroniske og steriske egenskaber, hvilket potentielt kan føre til nye biologiske aktiviteter. 3,4-Dinitro-1H-pyrazol (DNP) er en sådan forbindelse, der, selvom den er grundigt undersøgt inden for energetiske materialer, forbliver relativt uudforsket i den farmaceutiske arena.[3][4] Denne vejledning har til formål at bygge bro over denne videnskløft ved at give et omfattende overblik over DNP's kemi og åbne op for potentielle veje for lægemiddelforskning.

Fysisk-kemiske og spektrale egenskaber

En grundig forståelse af en forbindelses fysisk-kemiske og spektrale egenskaber er fundamental for dens udvikling som et potentielt lægemiddelkandidat. De vigtigste kvantitative data for 3,4-dinitro-1H-pyrazol er sammenfattet i Tabel 1.

Tabel 1: Fysisk-kemiske og spektrale egenskaber for 3,4-Dinitro-1H-pyrazol

| Egenskab | Værdi | Reference(r) |

| CAS-nummer | 38858-92-3 | [1] |

| Molekylformel | C₃H₂N₄O₄ | [1] |

| Molekylvægt | 158.07 g/mol | [1] |

| Smeltepunkt | 85-87 °C | [5] |

| Masse (eksakt) | 158.00760456 Da | [1] |

| Topologisk polært overfladeareal | 120 Ų | [1] |

| IR-spektrale toppe (cm⁻¹) | 3166 (-NH), 1514 (-NO₂), 1324 (-NO₂) | [6] |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.68 (s, 1H) | [3] |

| ¹³C NMR (CDCl₃, 400 MHz), δ (ppm) | 137.3, 133.7, 129.5, 121.4, 102.5 | [3] |

Krystalstrukturen af 3,4-dinitro-1H-pyrazol er blevet undersøgt, og det er blevet vist, at pyrazolringen er i det væsentlige plan, med de to nitrogrupper roteret ud af planet.[7]

Syntese og karakterisering

Flere syntetiske veje til 3,4-dinitro-1H-pyrazol er blevet rapporteret, primært med udgangspunkt i pyrazol eller 3-nitropyrazol. En almindelig anvendt metode involverer en tretrinsproces: N-nitrering af pyrazol, efterfulgt af termisk omlejring til 3-nitropyrazol og til sidst C-nitrering for at give det ønskede produkt.[8][9]

Eksperimentel protokol: Tretrinssyntese af 3,4-Dinitro-1H-pyrazol

Denne protokol beskriver en forbedret og sikrere syntese af 3,4-dinitro-1H-pyrazol.[8][9]

Trin 1: Syntese af N-nitropyrazol

-

Opløs pyrazol i iseddike.

-

Tilsæt langsomt en blanding af rygende salpetersyre og eddikesyreanhydrid til pyrazolopløsningen under omrøring, mens temperaturen holdes på 20-25 °C.

-

Lad reaktionen forløbe i 2 timer.

-

Tilsæt knust is for at udfælde produktet.

-

Filtrer og tør det faste stof for at opnå N-nitropyrazol.

Trin 2: Syntese af 3-nitropyrazol

-

Opløs N-nitropyrazol i 1,2-diklorbenzen.

-

Opvarm opløsningen til tilbagesvaling og hold denne temperatur for at inducere termisk isomerisering.

-

Overvåg reaktionens forløb ved hjælp af en passende kromatografisk teknik.

-

Efter reaktionens afslutning afkøles blandingen og produktet isoleres.

Trin 3: Syntese af 3,4-Dinitro-1H-pyrazol

-

Opløs 3-nitropyrazol i koncentreret svovlsyre.

-

Tilsæt en blandet syre (koncentreret salpetersyre og svovlsyre) dråbevist til opløsningen, mens temperaturen holdes på 55-60 °C. Forholdet mellem 3-nitropyrazol og salpetersyre bør optimeres, f.eks. et molært forhold på 1:2.[8]

-

Lad reaktionen forløbe i 1 time.

-

Hæld reaktionsblandingen over is for at udfælde 3,4-dinitro-1H-pyrazol.

-

Filtrer, vask med vand og tør produktet.

Karakterisering

Produktets identitet og renhed bekræftes ved hjælp af standard analytiske teknikker, herunder:

-

Infrarød (IR) spektroskopi: Til at identificere tilstedeværelsen af funktionelle grupper såsom N-H og NO₂.

-

Kernemagnetisk resonans (NMR) spektroskopi (¹H og ¹³C): Til at bestemme den molekylære struktur.

-

Massespektrometri (MS): Til at bekræfte molekylvægten.

-

Elementæranalyse: Til at bestemme den empiriske formel.

Nedenfor er et Graphviz-diagram, der illustrerer den syntetiske arbejdsgang.

Figur 1: Syntesearbejdsgang for 3,4-Dinitro-1H-pyrazol.

Potentielle farmakologiske anvendelser og struktur-aktivitetsforhold

Selvom der er begrænsede offentliggjorte data om den specifikke farmakologiske aktivitet af 3,4-dinitro-1H-pyrazol, udviser den bredere klasse af pyrazolderivater en bred vifte af biologiske aktiviteter, herunder anticancer, antiinflammatoriske og antimikrobielle egenskaber.[2] Tilstedeværelsen af nitrogrupper kan påvirke et molekyles farmakokinetiske og farmakodynamiske profil.

Overvejelser om struktur-aktivitetsforhold (SAR)

Struktur-aktivitetsforhold (SAR) studier er afgørende i lægemiddeldesign for at forstå, hvordan forskellige funktionelle grupper bidrager til et molekyles biologiske aktivitet. For pyrazolderivater kan positionen og arten af substituenter på pyrazolringen dramatisk påvirke deres farmakologiske profil.

Nedenstående diagram illustrerer et logisk forhold for at udforske SAR for dinitropyrazolderivater.

Figur 2: Logisk arbejdsgang for udforskning af struktur-aktivitetsforhold.

Potentielle terapeutiske mål

I betragtning af den kendte aktivitet af andre pyrazolderivater kan potentielle forskningsområder for 3,4-dinitro-1H-pyrazol omfatte:

-

Anticancer-aktivitet: Mange pyrazolderivater er blevet undersøgt for deres cytotoksiske virkninger mod forskellige kræftcellelinjer.[10][11] Den potentielle virkningsmekanisme kan involvere inhibering af kinaser, forstyrrelse af mikrotubuli-polymerisering eller induktion af apoptose.

-

Antiinflammatorisk aktivitet: Celecoxib, et velkendt antiinflammatorisk lægemiddel, indeholder en pyrazolkerne. Undersøgelse af DNP's evne til at hæmme enzymer som cyclooxygenase (COX) kan være en frugtbar forskningsvej.

-

Enzyminhibering: Pyrazoler er kendt for at hæmme forskellige enzymer. For eksempel er 3-substituerede pyrazoler blevet evalueret som hæmmere af leveralkoholdehydrogenase.[12]

Konklusion

3,4-Dinitro-1H-pyrazol er en velkarakteriseret forbindelse med etablerede syntesemetoder, primært drevet af dens anvendelse i energetiske materialer. Dets potentiale inden for lægemiddeludvikling er dog stort set uudnyttet. Den rige farmakologi af pyrazolkernen, kombineret med de unikke elektroniske egenskaber, som nitrogrupperne giver, antyder, at 3,4-dinitro-1H-pyrazol og dets derivater kunne repræsentere en ny klasse af farmakologisk aktive midler. Yderligere forskning i dets biologiske aktiviteter, herunder screening mod forskellige terapeutiske mål og detaljerede struktur-aktivitetsforholdsstudier, er berettiget for fuldt ud at belyse dets potentiale i lægemiddelforskning. Denne tekniske vejledning giver et grundlæggende vidensgrundlag for at igangsætte sådanne undersøgelser.

References

- 1. 3,4-dinitro-1H-pyrazole | C3H2N4O4 | CID 3620736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Extensive Evaluation of Dinitropyrazole and Tetrazole-Based Energetic Compounds: Role of Isomerism and Oxygen Balance on the Overall Performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of 3,4-dinitropyrazole [journal.bit.edu.cn]

- 6. mdpi.com [mdpi.com]

- 7. This compound benzene 0.25-solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Improved Synthesis of 3,4-Dinitropyrazole [energetic-materials.org.cn]

- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-dinitro-1H-pyrazole: Synthesis, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-dinitro-1H-pyrazole (DNP) is a heterocyclic compound of interest due to its energetic properties and potential biological activities. This technical guide provides a comprehensive overview of its chemical characteristics, a detailed methodology for its synthesis and purification, standard protocols for its analytical characterization, and an evaluation of its known biological effects. While primarily investigated for its applications as an energetic material, this document also explores its cytotoxicity, which is of relevance to drug development professionals. The information is presented to be a valuable resource for researchers in chemistry and the life sciences.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₃H₂N₄O₄.[1] A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 158.07 g/mol | --INVALID-LINK-- |

| Molecular Formula | C₃H₂N₄O₄ | --INVALID-LINK-- |

| Appearance | Yellow, powdered solid | --INVALID-LINK-- |

| Melting Point | 85-87 °C | --INVALID-LINK-- |

| Purity (typical) | >99% | --INVALID-LINK-- |

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process starting from pyrazole. The general synthetic workflow is outlined in the diagram below.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3,4-Dinitrophenol (3,4-DNP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,4-Dinitrophenol (3,4-DNP), a nitroaromatic compound of significant interest in various scientific domains. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where the characteristics of this compound are pertinent.

Core Physicochemical Properties

3,4-Dinitrophenol is a yellow crystalline solid.[1] Its chemical structure, featuring a phenol group with two nitro substituents at the 3 and 4 positions of the benzene ring, dictates its distinct physical and chemical behaviors.

Quantitative Data Summary

The fundamental physicochemical properties of 3,4-DNP are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties of 3,4-Dinitrophenol

| Property | Value |

| Molecular Formula | C₆H₄N₂O₅ |

| Molecular Weight | 184.11 g/mol |

| Appearance | Light yellow needles or crystalline solid |

| Melting Point | 134 °C |

| Boiling Point | 418.7 °C at 760 mmHg |

| pKa (at 25 °C) | 5.35 - 5.42 |

Table 2: Solubility Profile of 3,4-Dinitrophenol

| Solvent | Solubility |

| Water | Moderately soluble |

| Ethanol | Very soluble |

| Diethyl Ether | Very soluble |

| Dioxane | Soluble (1g / 10 mL) |

| Chloroform | Freely soluble |

| Acetone | Soluble |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3,4-DNP.

Table 3: Key Spectroscopic Data for 3,4-Dinitrophenol

| Spectroscopic Technique | Key Peaks/Signals |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~3500-3200 (Strong, Broad): O-H Stretch (Phenolic Hydroxyl)~3100-3000 (Medium): Aromatic C-H Stretch~1570-1490 (Strong): Asymmetric N-O Stretch (Nitro Group)~1390-1300 (Strong): Symmetric N-O Stretch (Nitro Group) |

| ¹³C NMR (Predicted) | Chemical shifts are influenced by the electron-withdrawing nitro groups and the electron-donating hydroxyl group. |

| UV-Vis Spectroscopy | Exhibits characteristic absorbance peaks in the UV-visible region, which are pH-dependent due to the phenolic hydroxyl group. |

Experimental Protocols

The following sections detail generalized methodologies for determining key physicochemical properties of 3,4-DNP. These protocols may require optimization based on specific laboratory conditions and available equipment.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which 3,4-DNP transitions from a solid to a liquid.

Materials:

-

3,4-Dinitrophenol sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with high-boiling point oil (e.g., mineral oil)

-

Thermometer

Procedure:

-

A small amount of finely powdered, dry 3,4-DNP is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and immersed in the Thiele tube.

-

The sample is heated at a steady rate (initially rapid, then slow, ~1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.

Spectrophotometric Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of the phenolic hydroxyl group in 3,4-DNP.

Materials:

-

3,4-Dinitrophenol sample

-

Buffer solutions of varying known pH values

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

A stock solution of 3,4-DNP is prepared in a suitable solvent.

-

A series of solutions with a constant concentration of 3,4-DNP are prepared in buffer solutions spanning a range of pH values around the expected pKa.

-

The UV-Vis absorption spectra of the 3,4-DNP solutions in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) conditions are recorded to determine the wavelengths of maximum absorbance (λmax) for the protonated and deprotonated species, respectively.

-

The absorbance of each buffered solution is measured at the λmax of the deprotonated (phenolate) form.

-

The pKa is calculated using the Henderson-Hasselbalch equation by plotting the ratio of the concentrations of the deprotonated and protonated forms (determined from the absorbance values) against the pH.

Determination of Aqueous Solubility

Objective: To quantify the solubility of 3,4-DNP in water at a specific temperature.

Materials:

-

3,4-Dinitrophenol sample

-

Distilled or deionized water

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

An excess amount of 3,4-DNP is added to a known volume of water in a sealed flask.

-

The mixture is agitated in a constant temperature water bath or incubator (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is allowed to settle, and the saturated solution is then centrifuged to remove any undissolved solid.

-

A known volume of the clear supernatant is carefully removed and diluted as necessary.

-

The concentration of 3,4-DNP in the diluted supernatant is determined using a suitable analytical method such as UV-Vis spectrophotometry (against a calibration curve) or HPLC.

-

The solubility is then calculated based on the measured concentration and any dilution factors.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological and chemical processes involving dinitrophenols.

Signaling Pathway: Mitochondrial Uncoupling

Dinitrophenols, including 3,4-DNP, are classic mitochondrial uncoupling agents. They disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

Experimental Workflow: Synthesis of 3,4-Dinitrophenol

A potential synthetic route to 3,4-Dinitrophenol involves the hydrolysis of 1-chloro-3,4-dinitrobenzene. This workflow outlines the key steps in such a process.

Experimental Workflow: Analysis in Biological Samples

This diagram illustrates a general workflow for the extraction and analysis of dinitrophenols from biological matrices such as blood or urine.

References

Crystal Structure Analysis of 3,4-Dinitro-1H-pyrazole: A Technical Guide

This technical guide provides an in-depth analysis of the crystal structure of 3,4-dinitro-1H-pyrazole (DNP), a high-energy density material. The information is compiled for researchers, scientists, and drug development professionals, presenting key crystallographic data, experimental protocols, and visualizations of the experimental workflow and molecular interactions. The guide focuses on two reported crystal structures: a solvent-free form and a benzene solvate.

Crystallographic Data Summary

The crystallographic data for both the solvent-free this compound and its benzene solvate have been determined by single-crystal X-ray diffraction. A summary of the key parameters is presented in the tables below for comparative analysis.

Crystal Data and Structure Refinement for Solvent-Free this compound

| Parameter | Value[1] |

| Empirical Formula | C₃H₂N₄O₄ |

| Formula Weight | 158.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.9801(8) |

| b (Å) | 11.9959(9) |

| c (Å) | 9.7192(7) |

| β (°) | 94.232(1) |

| Volume (ų) | 1160.41(15) |

| Z | 8 |

| Calculated Density (g·cm⁻³) | 1.8097 |

| F(000) | 640 |

Crystal Data and Structure Refinement for this compound Benzene 0.25-solvate

| Parameter | Value[2] |

| Empirical Formula | 2C₃H₂N₄O₄·0.5C₆H₆ |

| Formula Weight | 355.23 |

| Temperature (K) | 123 |

| Crystal System | Monoclinic |

| a (Å) | 7.4579 (15) |

| b (Å) | 9.787 (2) |

| c (Å) | 19.534 (4) |

| β (°) | 94.87 (3) |

| Volume (ų) | 1420.7 (5) |

| Z | 4 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.15 |

| Crystal Size (mm) | 0.30 × 0.20 × 0.20 |

| Data collection | |

| Diffractometer | Rigaku R-AXIS RAPID IP |

| Absorption correction | Multi-scan |

| T_min / T_max | 0.957 / 0.971 |

| No. of measured reflections | 3454 |

| No. of independent reflections | 3256 |

| No. of reflections with I > 2σ(I) | 1267 |

| R_int | 0.084 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.060 |

| wR(F²) | 0.105 |

| S | 0.92 |

| No. of reflections | 3256 |

| No. of parameters | 235 |

| No. of restraints | 2 |

| Δρ_max (e Å⁻³) | 0.27 |

| Δρ_min (e Å⁻³) | -0.33 |

Molecular Structure

In the benzene solvate, the asymmetric unit contains two independent dinitropyrazole molecules and half a benzene solvent molecule, which is located on a crystallographic inversion centre.[2] Each pyrazole ring is essentially planar, with the two nitro groups being twisted out of the plane.[2] The dihedral angles between the pyrazole plane and the nitro groups are 11.7(2)° and 31.1(1)° for one molecule, and 21.8(2)° and 25.0(1)° for the second molecule.[2] The solvent-free crystal structure is stabilized by numerous intermolecular hydrogen bonds and π-π stacking interactions.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a three-step method starting from pyrazole.[1] The general procedure involves the nitration of pyrazole.[2]

Crystallization

-

Solvent-Free Single Crystals : Single crystals of this compound suitable for X-ray diffraction were obtained by the solvent evaporation method using ether as the solvent.[1]

-

Benzene Solvate Single Crystals : Single crystals of the benzene solvate were grown by the evaporation of a solution of the compound in benzene at room temperature.[2]

X-ray Data Collection and Structure Refinement

For the benzene solvate, X-ray diffraction data were collected on a Rigaku R-AXIS RAPID IP diffractometer.[2] The data collection, cell refinement, and data reduction were performed using RAPID-AUTO and CrystalStructure software, respectively.[2] The structure was solved using SHELXS97 and refined with SHELXL97.[2] All hydrogen atoms were positioned geometrically and treated as riding atoms.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.

Intermolecular Interactions in Solvent-Free DNP

The stability of the solvent-free this compound crystal structure is attributed to a network of intermolecular interactions. The following diagram illustrates the key types of interactions present.

Caption: Key intermolecular interactions stabilizing the crystal structure of solvent-free this compound.

References

Spectroscopic and Synthetic Profile of 3,4-dinitro-1H-pyrazole: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides an in-depth guide to the spectroscopic and synthetic characteristics of 3,4-dinitro-1H-pyrazole (DNP), a key heterocyclic compound with applications in energetic materials research. This guide details the available spectroscopic data (NMR and IR), outlines the experimental protocols for its synthesis and characterization, and provides a visual representation of its synthetic pathway.

Spectroscopic Data

The structural characterization of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data obtained from these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 1-methyl-3,4-dinitropyrazole

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 4.13 | singlet | 1-CH₃ |

| 8.32 | singlet | H₅ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

While specific experimental ¹³C NMR data for this compound was not found in the surveyed literature, computational studies have been performed on a wide range of nitropyrazoles, which can provide theoretical estimates of the chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound, particularly the nitro groups. The characteristic vibrational frequencies are summarized below, with comparative data from a methylated analog.

Table 3: IR Spectroscopic Data for 1-methyl-3,4-dinitropyrazole

| Wavenumber (cm⁻¹) | Assignment |

| 1534 | Asymmetric C-NO₂ stretch |

| 1350 | Symmetric C-NO₂ stretch |

Experimental Protocols

The synthesis and spectroscopic analysis of this compound involve standard laboratory procedures.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with pyrazole.[1][2] The established synthetic route is as follows:

-

N-Nitration of Pyrazole: Pyrazole is first subjected to N-nitration to form N-nitropyrazole.[1]

-

Rearrangement to 3-Nitropyrazole: The N-nitropyrazole intermediate undergoes a thermal or acid-catalyzed rearrangement to yield 3-nitropyrazole.[1]

-

C-Nitration of 3-Nitropyrazole: The final step involves the C-nitration of 3-nitropyrazole to introduce a second nitro group at the 4-position, resulting in the formation of this compound.[1][2]

Spectroscopic Analysis

The characterization of the synthesized this compound and its intermediates is performed using standard spectroscopic techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-resolution spectrometer, such as a Bruker AVANCE(III) 400 M spectrometer.[3] Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) for analysis.

-

IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier-Transform Infrared (FTIR) spectrophotometer, for instance, a Nicolet 6700 FT-IR instrument.[3] Solid samples are often prepared as KBr pellets for analysis.

Synthesis Workflow

The logical flow of the synthesis of this compound from pyrazole is illustrated in the following diagram.

References

An In-Depth Technical Guide to Nitropyrazoles as Energetic Materials

Authored for: Researchers, Scientists, and Materials Development Professionals

Introduction: The Rise of Nitrogen-Rich Heterocycles

Energetic materials (EMs), a class of substances that store significant chemical energy, are fundamental to applications ranging from military munitions to industrial mining and propulsion systems.[1][2] The field is continually driven by the demand for materials that offer higher performance, increased stability, and reduced sensitivity to accidental stimuli. In this context, nitrogen-rich heterocyclic compounds have emerged as a superior class of EMs. Unlike traditional explosives like TNT, which derive energy primarily from the oxidation of a carbon backbone, nitrogen-rich materials release energy through the cleavage of high-energy N-N and C-N bonds, yielding the environmentally benign dinitrogen (N₂) gas as a primary product.[1]

Among these heterocycles, nitropyrazoles have garnered significant attention. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a robust and versatile scaffold. The introduction of nitro groups (-NO₂) onto this ring enhances the molecule's density, oxygen balance, and heat of formation, all of which are critical factors for detonation performance.[1][2] Nitropyrazole-based energetic materials are characterized by their high density, excellent thermal stability, and tunable detonation properties, making them promising candidates for a new generation of insensitive high-energy materials, propellants, and pyrotechnics.[1][3] This guide provides a comprehensive technical overview of the synthesis, properties, and experimental evaluation of nitropyrazoles as advanced energetic materials.

Synthesis Pathways for Nitropyrazole Cores

The synthesis of nitropyrazole-based energetic materials typically begins with the nitration of the parent pyrazole ring. Subsequent functionalization or further nitration yields a wide array of derivatives. A common and versatile route involves the initial N-nitration of pyrazole, followed by a thermal rearrangement to place the nitro group on a carbon atom (C-nitration). This C-nitrated pyrazole then serves as a precursor for di- and tri-nitrated compounds.

Caption: General synthesis pathway for key dinitropyrazole precursors.

The synthesis often starts with the nitration of pyrazole using a mixture of nitric acid and acetic anhydride to yield N-nitropyrazole. This intermediate can then undergo thermal rearrangement to form 3-nitropyrazole or 4-nitropyrazole.[1][4][5] These mononitropyrazoles are crucial building blocks. Further nitration with mixed acid (a combination of nitric and sulfuric acid) can lead to the formation of dinitropyrazoles (DNPs), such as 3,4-DNP and 3,5-DNP, which are precursors to some of the most powerful nitropyrazole explosives.[4]

Key Nitropyrazole-Based Energetic Materials

Research has focused on several key nitropyrazole compounds, each with a unique profile of energetic performance and sensitivity.

-

3,4,5-Trinitropyrazole (TNP) : As the only fully carbon-nitrated pyrazole, TNP is a benchmark for high performance.[6][7] It possesses high density and exceptional detonation properties, comparable to conventional powerful explosives like HMX, while often exhibiting lower sensitivity to mechanical stimuli.[8][9] Its synthesis can be achieved through the oxidation of 4-amino-3,5-dinitropyrazole.[7][10]

-

4-Amino-3,5-dinitropyrazole (ADNP / LLM-116) : This compound is a cornerstone of insensitive munitions research. The presence of an amino group alongside two nitro groups facilitates strong intermolecular hydrogen bonding, which contributes to its high crystal density, superior thermal stability, and remarkable insensitivity to impact and friction.[7][11][12] Despite its insensitivity, it maintains a high energy output.[13]

-

N-Substituted and Functionalized Nitropyrazoles : To fine-tune properties, researchers have developed numerous derivatives by adding functional groups to the pyrazole ring's nitrogen atom or by creating bridged structures.[14] These modifications can create melt-castable explosives, alter sensitivity, or enhance thermal stability. For example, introducing azidoalkyl or nitratoalkyl functionalities can produce compounds with melting points suitable for melt-casting, a critical industrial requirement.[15]

Structure-Property Relationships

The energetic performance and safety characteristics of nitropyrazoles are directly linked to their molecular structure. A fundamental principle is that increasing the degree of nitration generally enhances energetic output but can also increase sensitivity.

Caption: Logical relationships between molecular structure and properties.

-

Effect of Nitro Groups : Increasing the number of nitro groups on the pyrazole ring raises the compound's density and improves its oxygen balance, leading to higher detonation velocity and pressure.[1]

-

Effect of Amino Groups : The introduction of amino groups, particularly adjacent to nitro groups, promotes the formation of strong intra- and intermolecular hydrogen bonds. This interaction packs molecules more tightly in the crystal lattice, increasing density and significantly enhancing thermal stability while reducing sensitivity to mechanical shock.[11]

-

Energetic Salts : The acidic proton on the pyrazole ring's nitrogen can be abstracted to form energetic salts with nitrogen-rich cations (e.g., ammonium, hydrazinium). This strategy often results in materials with high thermal stability, low sensitivity, and respectable detonation performance.[1][16]

Quantitative Data Summary

The following tables summarize the key energetic properties of representative nitropyrazoles compared to benchmark explosives TNT and RDX.

Table 1: Properties of Mononitro- and Dinitropyrazole Derivatives

| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Sensitivity |

| 4-Nitropyrazole | 4-NP | 1.52 | 6.68 | 18.81 | N/A |

| 3,4-Dinitropyrazole | 3,4-DNP | ~1.83 | ~8.22 | ~28.0 | Low |

| 4-Amino-3,5-dinitropyrazole | ADNP (LLM-116) | 1.90 | 8.50 (calc.) | 31.89 (calc.) | Insensitive (IS: 177 cm) |

| 2,4,6-Trinitrotoluene | TNT | 1.65 | 6.90 | 19.0 | Standard |

Data compiled from sources.[1][4][11] Note: "calc." indicates calculated values. IS refers to Impact Sensitivity drop height.

Table 2: Properties of Highly Nitrated Pyrazoles and Energetic Salts

| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Thermal Stability (°C, Tdec) |

| 3,4,5-Trinitropyrazole | TNP | 1.87 - 1.93 | 9.00 - 9.25 | 37.09 - 38.6 | 260 - 350 |

| 1-Methyl-3,4,5-trinitropyrazole | MTNP | ~1.85 | ~8.95 (calc.) | ~35.6 (calc.) | ~210 |

| Hydroxylammonium Salt of (dinitromethyl)nitropyrazole | 7b | 1.84 | 8.70 (calc.) | 32.55 (calc.) | 169 |

| Cyclotrimethylenetrinitramine | RDX | 1.82 | 8.75 | 34.0 | ~210 |

Data compiled from sources.[5][7][8][9][17][18] Tdec refers to decomposition temperature.

Experimental Protocols

The development of novel nitropyrazoles follows a systematic workflow involving synthesis, characterization, and performance evaluation.

Caption: General experimental workflow for developing nitropyrazoles.

Synthesis of 3,4,5-Trinitropyrazole (TNP)

This protocol describes a common method for synthesizing TNP via the oxidation of 4-amino-3,5-dinitropyrazole (ADNP).[10]

-

Materials : 4-amino-3,5-dinitropyrazole (ADNP), concentrated sulfuric acid (98%), hydrogen peroxide (30%).

-

Procedure :

-

In a reaction vessel placed in an ice-water bath, dissolve a measured quantity of ADNP (e.g., 6 mmol) in concentrated sulfuric acid.

-

While maintaining the low temperature and stirring, slowly add hydrogen peroxide (30%) dropwise to the solution.

-

After the addition is complete, allow the mixture to react at room temperature for approximately 24 hours.

-

Pour the reaction mixture into a beaker of cold water or onto crushed ice to precipitate the product.

-

Extract the product from the aqueous solution using an organic solvent such as ethyl acetate (EtOAc).

-

Combine the organic layers, dry them over an anhydrous salt (e.g., Na₂SO₄), and concentrate the solution under reduced pressure to yield the solid TNP product.

-

-

Safety Precaution : All manipulations of energetic materials and strong oxidizing agents must be conducted with extreme caution, using appropriate personal protective equipment (face shield, blast shield, Kevlar gloves) and in a well-ventilated fume hood.[10]

Characterization Protocols

-

Structural Analysis : The identity and purity of synthesized compounds are confirmed using standard analytical techniques.

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure.[10][17]

-

Infrared (IR) Spectroscopy : IR spectra are used to identify characteristic functional groups, such as the strong absorption peaks for nitro groups (-NO₂).[13][17]

-

Single-Crystal X-ray Diffraction : This technique is used to determine the precise molecular structure and crystal packing, providing an accurate measurement of the crystal density, which is crucial for performance calculations.[13][17]

-

-

Thermal Stability Analysis :

Performance and Sensitivity Evaluation

-

Detonation Performance Calculation : Detonation velocity (Vdet) and pressure (P) are often calculated using thermodynamic codes like EXPLO5. These calculations require the experimentally determined density (from X-ray diffraction) and the calculated heat of formation (from quantum chemical methods).[18][19]

-

Mechanical Sensitivity Testing :

-

Impact Sensitivity : Determined using standard drop-weight apparatus according to BAM (Bundesanstalt für Materialforschung und -prüfung) methods. The H₅₀ value, the height from which a standard weight has a 50% probability of causing a detonation, is reported.[11][20]

-

Friction Sensitivity : Measured using a BAM friction tester, which determines the material's response to frictional stimuli. Results are often reported as the load at which 1 in 10 trials results in an event.[11][14]

-

Conclusion and Future Outlook

Nitropyrazoles represent a highly promising and versatile class of energetic materials. Compounds like TNP offer performance that rivals established explosives, while materials such as ADNP (LLM-116) provide an exceptional balance of energy and insensitivity, making them ideal for insensitive munitions. The ability to tune the properties of the pyrazole core through functionalization allows for the rational design of materials tailored for specific applications, including melt-castable formulations and high-performance propellants.[1][3]

Future research will likely focus on several key areas: developing more cost-effective and environmentally benign ("green") synthesis routes, designing novel fused-ring structures (e.g., pyrazolo[4,3-c]pyrazoles) to further enhance density and thermal stability, and creating advanced energetic salts and co-crystals to achieve an optimal balance of performance and safety.[1][6][21] The continued exploration of nitropyrazole chemistry is poised to deliver the next generation of advanced energetic materials.

References

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. energetic-materials.org.cn [energetic-materials.org.cn]

- 5. researchgate.net [researchgate.net]

- 6. Progress on 3,4,5-Trinitro-1H-pyrazole and Its Derivatives [energetic-materials.org.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 15. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

theoretical modeling of 3,4-dinitro-1H-pyrazole

Beginning Research Efforts

I've initiated a thorough search for relevant literature on 3,4-dinitro-1H-pyrazole. I'm prioritizing scholarly articles and technical papers, concentrating on its synthesis, characterization, and computational analysis. I'm aiming to build a solid foundation of theoretical models and experimental data.

Refining Data Extraction

I'm now prioritizing the extraction of quantitative data from the literature, focusing on bond lengths, angles, frequencies, and detonation parameters. I'm carefully documenting experimental and computational methods, noting levels of theory and software. My goal is to structure this data into clear tables and then visualize the computational workflows with Graphviz. Finally, the synthesis of all this information will be turned into a guide.

Prioritizing Data and Methodologies

I'm now prioritizing the extraction of quantitative data, specifically focusing on bond parameters, vibrational frequencies, and detonation metrics. I'm simultaneously locating and detailing experimental and computational methodologies used, noting specific software and levels of theory. I'm structuring this data into tables and visualizing key workflows with Graphviz. The final step is synthesizing all the information into a comprehensive technical guide.

Outlining the Guide

I'm currently structuring the guide, starting with an introduction to this compound (DNP). I'll discuss its importance as an energetic material. Next, I plan to delve into the theoretical modeling approaches that can be used.

Exploring Modeling Approaches

My thought process is now focused on outlining the modeling methodologies. I'm prioritizing the use of Density Functional Theory (DFT) with common functionals like B3LYP and basis sets such as def2-TZVP. I'm also considering mentioning SCC-DFTB for molecular dynamics simulations. The goal is to clearly present these computational protocols for geometry optimization, frequency calculations, thermodynamic property predictions (e.g., heat of formation), and detonation performance assessments.

Detailing Computational Methods

I'm now detailing the computational methods. DFT using B3LYP and def2-TZVP is central, alongside SCC-DFTB for dynamics. I'll explain their roles: geometry, frequencies, thermodynamic predictions, and detonation performance assessment. I'm building a workflow diagram for clarity. Key parameters like bond lengths and angles will be compared to any experimental data available.

Defining the Scope

I'm now clarifying the scope of the guide. It will encompass the molecular structure and key properties of this compound (DNP), followed by detailed computational methods using DFT and SCC-DFTB, including a workflow diagram for clarity. I'll summarize key theoretical findings, like geometric parameters, spectroscopic predictions, and thermodynamic properties, comparing them with any experimental data. Experimental synthesis and characterization techniques will provide context.

Defining Key Findings

I'm now focusing on defining the key theoretical findings and will then summarize these, including geometric parameters (bond lengths and angles) and spectroscopic predictions. I'll create tables for essential thermodynamic and energetic properties like heat of formation, detonation velocity, and pressure. Finally, I will address thermal decomposition pathways, if data permits, comparing crystalline and amorphous models.

Summarizing Key Data

I'm now focused on summarizing the key findings, creating tables for crucial properties like heat of formation, detonation velocity, and pressure. I will also incorporate experimental synthesis and characterization techniques to put things in context. I'm aiming for a concise and informative structure.

Outlining Key Properties

I'm presently focusing on defining the key properties of this compound (DNP). I'll start with the chemical structure and create a table summarizing its physical and chemical properties as found in the search results.

I'm now outlining the key properties of DNP, starting with its chemical structure and a table of fundamental physical and chemical characteristics as derived from the search results. I'm prioritizing clarity and concise presentation.

literature review on dinitropyrazole isomers

An In-depth Technical Guide to Dinitropyrazole Isomers for Researchers, Scientists, and Drug Development Professionals

Dinitropyrazoles (DNPs) are a class of energetic materials that have garnered significant interest due to their potential applications as explosives and propellants. Their performance characteristics are highly dependent on the isomeric form, specifically the position of the nitro groups on the pyrazole ring. This guide provides a comprehensive overview of the synthesis, properties, and characterization of key dinitropyrazole isomers, presenting data in a structured format to facilitate comparison and further research.

Synthesis of Dinitropyrazole Isomers

The synthesis of dinitropyrazole isomers typically starts from 1H-pyrazole.[1] The synthetic pathways to the most common isomers, 3,4-dinitropyrazole and 3,5-dinitropyrazole, involve a series of nitration and thermal rearrangement steps.[2]

General Experimental Protocol for the Synthesis of 3,4-DNP and 3,5-DNP

A common route to 3,4-DNP and 3,5-DNP begins with the N-nitration of pyrazole.[2]

-

N-Nitration of Pyrazole: Pyrazole is nitrated using a mixture of 90% nitric acid (HNO₃) and acetic anhydride (Ac₂O) to yield N-nitropyrazole.[2]

-

Thermal Isomerization to 3-Nitropyrazole: The N-nitropyrazole is then thermally isomerized in a high-boiling solvent like 1,2-dichlorobenzene under reflux to produce 3-nitropyrazole in quantitative yield.[2]

-

Synthesis of 3,4-Dinitropyrazole (3,4-DNP): 3-nitropyrazole undergoes direct nitration with a mixture of nitric acid and sulfuric acid (mixed acid) to afford 3,4-DNP.[2]

-

Synthesis of 3,5-Dinitropyrazole (3,5-DNP): 3-nitropyrazole is subjected to another N-nitration, followed by a second thermal rearrangement to yield 3,5-DNP.[2]

Caution! The synthesis of these compounds involves highly energetic materials and should only be performed by trained professionals with appropriate safety measures in place, including the use of Kevlar gloves, face shields, and grounded equipment.[2]

Synthesis Workflow

Physicochemical and Energetic Properties of Dinitropyrazole Isomers

The properties of dinitropyrazole isomers vary significantly, influencing their potential applications. For instance, 3,4-DNP and 1,3-DNP are considered melt-castable materials due to their relatively low melting points and high decomposition temperatures.[1] The N-nitro isomers, 1,3-DNP and 1,4-DNP, are generally less stable and can undergo a N→C nitro group migration to form the more stable C-nitropyrazoles at temperatures below 200 °C.[3]

The following tables summarize the key quantitative data for various dinitropyrazole isomers.

Table 1: Physicochemical Properties of Dinitropyrazole Isomers

| Isomer | Molar Mass (g·mol⁻¹) | Melting Point (°C) | Decomposition Temp. (°C) | Density (g·cm⁻³) |

| 3,4-Dinitropyrazole | 158.07 | 71[1] | 285[1] | 1.79[1] |

| 3,5-Dinitropyrazole | 158.07 | 68[1] | 171[1] | - |

| 1,3-Dinitropyrazole | 158.07 | - | - | 1.768[3] |

| 1,4-Dinitropyrazole | 158.07 | - | - | 1.679[3] |

Table 2: Energetic Properties of Dinitropyrazole Isomers

| Isomer | Heat of Formation (kJ·mol⁻¹) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |

| 3,4-Dinitropyrazole | - | 6245 - 8610[1] | 14.1 - 30.8[1] | 8.5 - 40[1] | 240 - 360[1] |

| 3,5-Dinitropyrazole | - | 6245 - 8610[1] | 14.1 - 30.8[1] | 8.5 - 40[1] | 240 - 360[1] |

| 1,3-Dinitropyrazole | 180 (estimated)[3] | 8426[3] | 30.8[3] | - | - |

| 1,4-Dinitropyrazole | 176.6[3] | 8170[3] | - | - | - |

Characterization of Dinitropyrazole Isomers

A comprehensive characterization of dinitropyrazole isomers is crucial for confirming their structure and purity. The following experimental protocols are commonly employed.

Spectroscopic and Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁴N, and ¹⁵N NMR spectroscopy are used to elucidate the molecular structure.[1]

-

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify functional groups.[2] Measurements are often made using an Attenuated Total Reflectance (ATR) cell.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.[2]

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen to confirm the empirical formula.[2]

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to determine melting points and decomposition temperatures.[2] A typical procedure involves heating the sample from a low temperature (e.g., -80 °C) to a high temperature (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C·min⁻¹).[2]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability.[2] A common method involves heating the sample from room temperature to around 400 °C at a specific heating rate (e.g., 5 °C·min⁻¹).[2]

Sensitivity Testing

-

Impact, Friction, and Electrostatic Discharge (ESD) Sensitivity: These tests are performed using standard methods to assess the sensitivity of the energetic materials to external stimuli.[1]

Derivatives and Further Applications

Research has also focused on the synthesis and characterization of derivatives of dinitropyrazoles to tune their properties. For example, N-substituted 3,4- and 3,5-dinitropyrazoles with acryl and allyl groups have been explored as liquid explosives with low melting points, making them suitable for applications in cold environments.[2] Additionally, the formation of energetic salts with various cations has been investigated to modify the performance and sensitivity of the parent dinitropyrazole compounds.[1][4]

Conclusion

The isomers of dinitropyrazole represent a versatile class of energetic materials with a wide range of properties. The choice of isomer and subsequent derivatization allows for the fine-tuning of characteristics such as melting point, thermal stability, and energetic output. This guide provides a foundational understanding of the synthesis, properties, and characterization of these compounds, serving as a valuable resource for researchers in the fields of energetic materials and drug development. Further research into novel isomers and their derivatives will continue to expand the potential applications of this important class of compounds.

References

An In-depth Technical Guide on the Solubility of 3,4-Dinitro-1H-pyrazole in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-dinitro-1H-pyrazole (DNP) in various common solvents. The data presented is crucial for professionals in research and development, particularly in fields such as energetic materials and pharmaceuticals where DNP may be used as a starting material or intermediate. Understanding its solubility is essential for processes like crystallization, purification, and formulation.

Core Compound Information

This compound is a high-density energetic compound.[1] Its chemical structure is provided in Figure 1.

Figure 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Quantitative Solubility Data

The mole fraction solubility of this compound in various pure solvents was determined across a temperature range of 283.15 K to 338.15 K. The data indicates that the solubility of DNP increases with rising temperature in all tested solvents.[2][3][4]

Below is a summary of the mole fraction solubility (x) of this compound in several common solvents at different temperatures.

| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |

| Water | 283.15 | 1.35 |

| 288.15 | 1.63 | |

| 293.15 | 1.98 | |

| 298.15 | 2.41 | |

| 303.15 | 2.95 | |

| 308.15 | 3.63 | |

| 313.15 | 4.49 | |

| 318.15 | 5.58 | |

| 323.15 | 6.97 | |

| n-Propanol | 283.15 | 10.31 |

| 288.15 | 12.33 | |

| 293.15 | 14.73 | |

| 298.15 | 17.58 | |

| 303.15 | 20.98 | |

| 308.15 | 25.04 | |

| 313.15 | 29.89 | |

| 318.15 | 35.69 | |

| 323.15 | 42.63 | |

| Isobutyl Alcohol | 283.15 | 10.02 |

| 288.15 | 11.83 | |

| 293.15 | 13.95 | |

| 298.15 | 16.44 | |

| 303.15 | 19.37 | |

| 308.15 | 22.82 | |

| 313.15 | 26.89 | |

| 318.15 | 31.69 | |

| 323.15 | 37.38 | |

| n-Pentanol | 283.15 | 8.89 |

| 288.15 | 10.45 | |

| 293.15 | 12.27 | |

| 298.15 | 14.41 | |

| 303.15 | 16.91 | |

| 308.15 | 19.85 | |

| 313.15 | 23.31 | |

| 318.15 | 27.38 | |

| 323.15 | 32.16 | |

| Isoamyl Alcohol | 283.15 | 8.65 |

| 288.15 | 10.13 | |

| 293.15 | 11.85 | |

| 298.15 | 13.84 | |

| 303.15 | 16.16 | |

| 308.15 | 18.86 | |

| 313.15 | 22.01 | |

| 318.15 | 25.69 | |

| 323.15 | 29.99 | |

| Xylene | 283.15 | 1.89 |

| 288.15 | 2.29 | |

| 293.15 | 2.78 | |

| 298.15 | 3.39 | |

| 303.15 | 4.14 | |

| 308.15 | 5.07 | |

| 313.15 | 6.22 | |

| 318.15 | 7.64 | |

| 323.15 | 9.39 | |

| Ethyl Acetate | 283.15 | 26.98 |

| 288.15 | 32.13 | |

| 293.15 | 38.14 | |

| 298.15 | 45.19 | |

| 303.15 | 53.49 | |

| 308.15 | 63.29 | |

| 313.15 | 74.91 | |

| 318.15 | 88.74 | |

| 323.15 | 105.27 | |

| Chloroform | 283.15 | 2.51 |

| 288.15 | 3.03 | |

| 293.15 | 3.67 | |

| 298.15 | 4.45 | |

| 303.15 | 5.41 | |

| 308.15 | 6.58 | |

| 313.15 | 8.02 | |

| 318.15 | 9.77 | |

| 323.15 | 11.89 | |

| Acetonitrile | 283.15 | 18.91 |

| 288.15 | 22.28 | |

| 293.15 | 26.22 | |

| 298.15 | 30.85 | |

| 303.15 | 36.31 | |

| 308.15 | 42.76 | |

| 313.15 | 50.40 | |

| 318.15 | 59.48 | |

| 323.15 | 70.28 | |

| Tetrahydrofuran | 283.15 | 62.58 |

| 288.15 | 72.84 | |

| 293.15 | 84.72 | |

| 298.15 | 98.41 | |

| 303.15 | 114.19 | |

| 308.15 | 132.39 | |

| 313.15 | 153.42 | |

| 318.15 | 177.77 | |

| 323.15 | 205.99 | |

| 2-Butanone | 283.15 | 40.09 |

| 288.15 | 46.99 | |

| 293.15 | 55.05 | |

| 298.15 | 64.47 | |

| 303.15 | 75.52 | |

| 308.15 | 88.54 | |

| 313.15 | 103.88 | |

| 318.15 | 121.98 | |

| 323.15 | 143.37 |

Note: The solubility data for some solvents were presented in a separate study.[4]

Experimental Protocols

Two primary methods have been employed for the determination of this compound solubility: the dynamic laser monitoring method and the gravimetric method.

1. Dynamic Laser Monitoring Method

This method is utilized to determine the temperature at which a solid solute completely dissolves in a solvent, which corresponds to the solubility at that temperature.

-

Apparatus: The experimental setup typically consists of a glass vessel with an inner chamber, a magnetic stirrer, a condenser to prevent solvent evaporation, a laser emitter, a laser detector, and a precision temperature controller.

-

Procedure:

-

A known volume of the solvent is placed in the inner chamber of the glass vessel.

-

The laser detector is preheated to ensure stable readings.

-

A known mass of this compound is added to the solvent.

-

The solution is continuously stirred and heated at a controlled rate.

-

The laser beam passes through the solution, and the intensity is monitored by the detector.

-

As the solute dissolves, the solution becomes clear, and the laser intensity increases.

-

The temperature at which the laser intensity reaches a maximum and remains constant is recorded as the dissolution temperature.

-

This temperature corresponds to the saturation point for the given concentration. The mole fraction solubility is then calculated.

-

2. Gravimetric Method

The gravimetric method involves preparing a saturated solution at a specific temperature and then determining the amount of dissolved solute by evaporating the solvent.

-

Apparatus: A constant temperature water bath, sealed glass vials, a magnetic stirrer, an analytical balance, and a vacuum oven.

-

Procedure:

-

An excess amount of this compound is added to a known mass of solvent in a sealed glass vial.

-

The vial is placed in a constant temperature water bath and stirred for a prolonged period to ensure equilibrium is reached.

-

After stirring, the solution is allowed to settle.

-

A known mass of the clear supernatant (saturated solution) is carefully transferred to a pre-weighed container.

-

The solvent is evaporated from the container in a vacuum oven at a suitable temperature until a constant weight of the solute is obtained.

-

The mass of the dissolved this compound is determined by weighing the container with the dried solute.

-

The mole fraction solubility is then calculated from the masses of the solute and the solvent.

-

Workflow Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Experimental workflow for solubility determination.

This guide provides essential data and methodologies for researchers working with this compound. The presented information should aid in the design of experimental processes and the development of new applications for this compound.

References

Acidity and pKa of 3,4-dinitro-1H-pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dinitro-1H-pyrazole is a nitrogen-rich heterocyclic compound that has garnered significant interest in the field of energetic materials. Its highly acidic nature is a key characteristic influencing its stability, reactivity, and potential applications.[1][2] This technical guide provides a comprehensive overview of the acidity and pKa of this compound, including quantitative data, detailed experimental protocols for pKa determination, and visualizations of the underlying chemical principles.

Acidity and pKa Data

The acidity of this compound arises from the proton on the pyrazole ring nitrogen. The presence of two electron-withdrawing nitro groups significantly enhances the acidity of this N-H bond. The reported pKa value for this compound is 5.14 .[1] For context, the pKa of the parent 1H-pyrazole is approximately 14.2, highlighting the profound acidifying effect of the nitro substituents.[1]

| Compound | pKa | Reference |

| 1H-Pyrazole | 14.2 | [1] |

| This compound | 5.14 | [1] |

| 3,4,5-trinitro-1H-pyrazole | 0.05 - 2.35 | [1] |

Experimental Protocols for pKa Determination

The pKa of this compound can be determined experimentally using several well-established methods, primarily potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a titrant of known concentration to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Materials and Equipment:

-

This compound

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with a suitable electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker or titration vessel

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM concentration.

-

Ionic Strength Adjustment: Add a sufficient amount of KCl to the sample solution to maintain a constant ionic strength, typically around 0.15 M.

-

Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) by adding a small amount of 0.1 M HCl.

-

Titration: Place the titration vessel on the magnetic stirrer and immerse the pH electrode. Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration until the pH has risen significantly, well past the expected pKa. The equivalence point is the point of maximum slope on the titration curve (pH vs. volume of titrant).

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve. Perform at least three replicate titrations to ensure accuracy.[3][4]

UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the compound. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Materials and Equipment:

-

This compound

-

Buffer solutions of known pH values covering a range around the expected pKa (e.g., pH 3 to 7)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).

-

Sample Preparation for Analysis: For each buffer solution, prepare a sample by adding a small, constant aliquot of the stock solution to a known volume of the buffer. This ensures the total concentration of the pyrazole derivative is the same in all samples.

-

Spectral Measurement:

-

Record the UV-Vis spectrum of the fully protonated form by preparing a sample in a highly acidic solution (e.g., 0.1 M HCl).

-

Record the UV-Vis spectrum of the fully deprotonated form by preparing a sample in a highly basic solution (e.g., 0.1 M NaOH).

-

Record the UV-Vis spectra of the samples prepared in the series of buffer solutions.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AI) / (AM - A)] where:

-

Visualizations

Dissociation of this compound

The following diagram illustrates the acid dissociation equilibrium of this compound.

Caption: Acid dissociation of this compound.

Experimental Workflow for Potentiometric pKa Determination

The logical flow of the potentiometric titration experiment is depicted below.

Caption: Potentiometric titration workflow for pKa determination.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,4-Dinitropyrazole (3,4-DNP)

These application notes provide a detailed protocol for the multi-step synthesis of 3,4-Dinitropyrazole (3,4-DNP) from pyrazole, intended for use by researchers and professionals in chemistry and drug development. The synthesis is a three-step process involving N-nitration, thermal rearrangement, and a final C-nitration.

Overall Synthesis Pathway

The synthesis of 3,4-DNP from pyrazole is accomplished via a three-step reaction sequence. First, pyrazole undergoes N-nitration to form 1-nitropyrazole (1-NP). This intermediate is then subjected to thermal rearrangement to yield 3-nitropyrazole (3-NP). The final step involves the C-nitration of 3-NP using mixed acids to produce the target compound, 3,4-DNP.[1][2]

Caption: Three-step synthesis of 3,4-Dinitropyrazole from pyrazole.

Experimental Protocols

Safety Precaution: This synthesis involves the use of strong acids, nitrating agents, and potentially energetic compounds. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Step 1: Synthesis of 1-Nitropyrazole (1-NP)

This procedure utilizes acetyl nitrate, generated in situ from nitric acid and acetic anhydride, for the N-nitration of pyrazole.[1][3]

Materials:

-

Pyrazole

-

Glacial Acetic Acid

-

Fuming Nitric Acid

-

Acetic Anhydride

-

Crushed Ice

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Protocol:

-

In a round-bottom flask, dissolve pyrazole in glacial acetic acid with stirring.

-

Cool the flask in an ice-water bath to maintain a temperature of 20-25°C.[3]

-

Slowly add fuming nitric acid to the solution.[3]

-

Following the nitric acid addition, add acetic anhydride dropwise while ensuring the temperature remains between 20-25°C.[3]

-

Allow the reaction to stir for 2 hours at this temperature.[3]

-

After the reaction is complete, pour the mixture into a beaker of crushed ice to precipitate the product.

-

Collect the white, solid 1-nitropyrazole by filtration and dry the product.

Step 2: Synthesis of 3-Nitropyrazole (3-NP) via Thermal Rearrangement

This step involves the thermal rearrangement of 1-nitropyrazole in a high-boiling point solvent.[1][4]

Materials:

-

1-Nitropyrazole (from Step 1)

-

Anisole or 1,2-dichlorobenzene

-

Heating mantle, condenser, round-bottom flask, thermometer

Protocol:

-

Dissolve the 1-nitropyrazole in anisole or 1,2-dichlorobenzene in a round-bottom flask equipped with a condenser.[1][5]

-

Heat the solution to reflux (approximately 145°C for anisole) and maintain this temperature.[6]

-

The rearrangement is typically complete within several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solvent can be removed under reduced pressure. The crude 3-nitropyrazole can then be purified, often by recrystallization.

Step 3: Synthesis of 3,4-Dinitropyrazole (3,4-DNP)

This final step is the nitration of 3-nitropyrazole at the C4 position using a mixed acid solution.[1][7]

Materials:

-

3-Nitropyrazole (from Step 2)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Sodium Chloride (optional, for salting out)

-

Diethyl ether or Dichloromethane (for extraction)

-

Round-bottom flask, magnetic stirrer, ice bath

Protocol:

-

In a round-bottom flask, carefully dissolve 3-nitropyrazole in concentrated sulfuric acid. This process may be exothermic and should be done with cooling.[3]

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Cool the 3-nitropyrazole solution in an ice bath.

-

Slowly add the mixed acid nitrating agent to the 3-nitropyrazole solution. Maintain the temperature between 55-60°C.[7]

-